2-Morpholinonicotinonitrile

Description

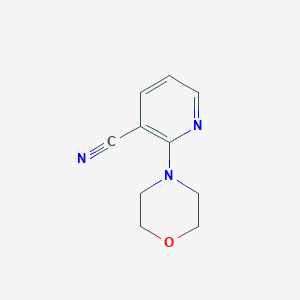

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXHZQXRAOOEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377170 | |

| Record name | 2-morpholinonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59025-37-5 | |

| Record name | 2-morpholinonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Morpholinonicotinonitrile basic properties

An In-depth Technical Guide to the Basic Properties of 2-Morpholinonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical characteristics, outlines a robust synthetic pathway, and provides a thorough analysis of its spectroscopic signature for unambiguous identification. By contextualizing its structural features within the broader landscape of drug development, this guide serves as a foundational resource for researchers aiming to leverage this scaffold in the design of novel therapeutic agents.

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The nicotinonitrile framework is a well-established pharmacophore present in numerous biologically active compounds, prized for its ability to engage in various non-covalent interactions and its synthetic versatility.[1] When combined with a morpholine moiety—a group frequently incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties—the resulting molecule, this compound, emerges as a highly valuable building block for library synthesis and lead optimization campaigns.

This guide provides an in-depth examination of the core physicochemical and spectroscopic properties of this compound, offering both theoretical grounding and practical, field-proven methodologies for its synthesis and characterization.

Chemical and Physical Properties

The integration of the electron-withdrawing nitrile group, the basic morpholine ring, and the aromatic pyridine core endows this compound with a unique set of properties crucial for its handling, reactivity, and biological disposition.

| Property | Value | Rationale & Implications |

| IUPAC Name | 2-(Morpholin-4-yl)pyridine-3-carbonitrile | Systematic nomenclature for unambiguous identification. |

| Molecular Formula | C₁₀H₁₁N₃O | Derived from its constituent atoms. |

| Molecular Weight | 189.22 g/mol | Essential for all stoichiometric calculations in synthesis and assays. |

| Appearance | Predicted to be a white to off-white crystalline solid. | Based on similar heterocyclic compounds. |

| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Ethanol) and poorly soluble in water.[2] | The morpholine group enhances polarity, but the overall aromatic structure limits aqueous solubility. This is a common profile for drug-like molecules. |

| pKa (Predicted) | ~4-5 | The most basic site is the nitrogen of the morpholine ring. Its basicity is reduced by the electron-withdrawing effect of the attached aromatic ring. This pKa suggests it will be partially protonated at physiological pH. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids or bases, which could lead to hydrolysis of the nitrile group.[2] | Standard handling procedures are sufficient. Care should be taken to avoid extreme pH conditions during storage or reaction workups to preserve the nitrile functionality. |

Synthesis and Purification

The most logical and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the electronic nature of the pyridine ring; the presence of the ring nitrogen and the strongly electron-withdrawing nitrile group at the 3-position activates the 2-position for nucleophilic attack.

Synthetic Workflow

The reaction proceeds by displacing a suitable leaving group, typically a halide such as chloride, from the 2-position of the nicotinonitrile precursor with morpholine.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: SNAr Reaction

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure completion before proceeding to workup and purification.

Materials:

-

2-Chloronicotinonitrile (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinonitrile (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Solvent and Reagent Addition: Add dry DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Add morpholine (1.2 equiv) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the 2-chloronicotinonitrile spot indicates reaction completion (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash twice with water, then once with brine. The water washes are critical for removing the high-boiling point DMF solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of NMR, IR, and mass spectrometry techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides precise information about the chemical environment of each proton and carbon atom. The morpholine ring exhibits a characteristic pattern with two distinct triplets for the methylene groups due to the different electronic environments of the adjacent nitrogen and oxygen atoms.[3][4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.3 | dd | 1H | H6 (Pyridine) | Downfield due to aromaticity and proximity to ring nitrogen. |

| ~7.6 | dd | 1H | H4 (Pyridine) | Downfield due to aromaticity and deshielding by the nitrile group. |

| ~6.8 | dd | 1H | H5 (Pyridine) | Least deshielded pyridine proton. |

| ~3.8 | t | 4H | H8/H9 (Morpholine, -CH₂-O) | Deshielded by the adjacent electronegative oxygen atom.[3] |

| ~3.5 | t | 4H | H7/H10 (Morpholine, -CH₂-N) | Less deshielded than the O-adjacent protons. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160 | C2 (Pyridine) |

| ~153 | C6 (Pyridine) |

| ~140 | C4 (Pyridine) |

| ~118 | C≡N (Nitrile) |

| ~115 | C5 (Pyridine) |

| ~105 | C3 (Pyridine) |

| ~67 | C8/C9 (Morpholine, -CH₂-O) |

| ~48 | C7/H10 (Morpholine, -CH₂-N) |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The most diagnostic peak for this molecule is the strong, sharp absorption from the nitrile (C≡N) triple bond.[5]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H (Morpholine) |

| ~2230-2220 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |

| ~1250-1050 | Strong | C-O-C Stretch | Ether (Morpholine) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[6]

Predicted MS Data

| Parameter | Value | Description |

|---|---|---|

| Calculated Exact Mass | 189.0902 | For C₁₀H₁₁N₃O |

| [M]⁺ | m/z 189 | The molecular ion peak. |

| [M+1]⁺ | m/z 190 | Expected with an intensity of ~11% relative to [M]⁺ due to the natural abundance of ¹³C. |

Plausible Fragmentation Pathway A primary fragmentation route would involve the cleavage of the C-N bond connecting the morpholine and pyridine rings, leading to characteristic fragment ions.

Caption: A potential MS fragmentation pattern for this compound.

Biological and Medicinal Chemistry Context

This compound is not just a chemical entity but a strategic starting point for drug discovery. The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle for conversion into other functional groups. The morpholine provides a vector for improving drug-like properties. Derivatives of related scaffolds have shown potent biological activity. For instance, acrylonitrile-containing compounds have been investigated as antimicrobial and cytotoxic agents, while other nicotinonitrile derivatives act as potent enzyme inhibitors.[1][7]

Hypothetical Application: Kinase Inhibition

Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. The this compound scaffold is well-suited for this role. The pyridine nitrogen can form a key hydrogen bond with the "hinge" region of the kinase, a common binding motif for inhibitors. The morpholine can occupy a solvent-exposed region to enhance solubility, while the rest of the molecule can be further functionalized to achieve potency and selectivity. This is exemplified in inhibitors of kinases like TAK1, which are crucial in cellular signaling pathways such as NF-κB and MAPK.[8]

Caption: Conceptual model of kinase inhibition by a derivative.

Conclusion

This compound is a synthetically accessible and versatile chemical scaffold. Its basic properties, characterized by a predictable spectroscopic profile and favorable drug-like features imparted by the morpholine ring, make it an attractive starting point for the development of new chemical entities. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and strategically employ this compound in their research and development endeavors.

References

- EvitaChem. 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822). EvitaChem.

- Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives.

- PubMed Central. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.

- INFRARED SPECTROSCOPY (IR). INFRARED SPECTROSCOPY (IR).

- Table of Characteristic IR Absorptions. Table of Characteristic IR Absorptions.

- YouTube. Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks. YouTube.

- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.

- PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.

- MDPI. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI.

- ResearchGate. Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.

- ACD/Labs.

- Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.

Sources

- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) [evitachem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Morpholinonicotinonitrile: A Technical Profile and Research Landscape

CAS Number: 59025-37-5

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinonicotinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a morpholine and a nitrile group. This technical guide provides a comprehensive overview of its chemical identity, and explores its potential significance in medicinal chemistry and drug discovery, drawing upon the established roles of its constituent pharmacophores. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information on analogous structures to propose likely synthetic strategies, analytical characterization methods, and potential biological activities. The guide is intended to serve as a foundational resource for researchers initiating projects involving this molecule, highlighting areas ripe for investigation and providing a framework for its experimental exploration.

Introduction: The Morpholine and Nicotinonitrile Scaffolds in Medicinal Chemistry

The structural architecture of this compound combines two pharmacologically significant motifs: the morpholine ring and the nicotinonitrile core. Understanding the individual contributions of these components provides a strong basis for postulating the potential utility of the hybrid molecule.

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and central nervous system (CNS) penetration.[1][2][3] The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) allows for favorable interactions with biological targets and can aid in salt formation for improved drug formulation.[2] Numerous approved drugs across various therapeutic areas, including kinase inhibitors and CNS agents, feature a morpholine ring, underscoring its value in drug design.[1][2][3]

The nicotinonitrile (cyanopyridine) core is also a key building block in the synthesis of a wide array of biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or be metabolically converted to an amide or carboxylic acid. Nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological activities, including as kinase inhibitors, A2A adenosine receptor antagonists, and agents with antimicrobial and anticancer properties.[4][5][6]

The combination of these two scaffolds in this compound suggests a molecule with potentially favorable drug-like properties and a predisposition for interaction with various biological targets, particularly protein kinases.

Physicochemical Properties and Chemical Structure

A summary of the key physicochemical properties for this compound is presented in the table below. These values are calculated based on its chemical structure.

| Property | Value | Source |

| CAS Number | 59025-37-5 | [7] |

| Molecular Formula | C₁₀H₁₁N₃O | [7] |

| Molecular Weight | 189.22 g/mol | [7] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have moderate aqueous solubility | Inferred |

| LogP (calculated) | ~1.5 - 2.0 | Inferred |

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Proposed Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized, step-by-step protocol that can serve as a starting point for the synthesis of this compound. Optimization of reaction conditions (temperature, time, solvent, and base) would be necessary to achieve high yields and purity.

-

Reaction Setup: To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product may precipitate out of solution or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the protons on the pyridine and morpholine rings. The integration of these signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | Signals for all ten carbon atoms in the molecule, including the characteristic nitrile carbon resonance. |

| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should be observed at m/z 190.10, corresponding to the molecular formula C₁₀H₁₁N₃O. |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Biological Activities and Therapeutic Applications

Based on the known pharmacology of its constituent scaffolds, this compound is a promising candidate for investigation in several therapeutic areas.

Kinase Inhibition

The morpholine moiety is a common feature in many potent and selective kinase inhibitors.[7][8] It often occupies the solvent-exposed region of the ATP-binding pocket, forming favorable interactions and improving drug-like properties. The nicotinonitrile core can also contribute to binding through hydrogen bonding and other interactions. Therefore, it is highly plausible that this compound could exhibit inhibitory activity against one or more protein kinases. A primary area of investigation would be to screen this compound against a broad panel of kinases to identify potential targets.

Caption: Hypothesized mechanism of kinase inhibition.

Central Nervous System (CNS) Activity

The morpholine ring is known to improve the CNS penetration of molecules.[1][2][3] This suggests that this compound may be able to cross the blood-brain barrier and exert effects on CNS targets. Nicotinonitrile derivatives have been explored for their activity on various CNS receptors. Further investigation into the potential neuropharmacological properties of this compound is warranted.

Future Research Directions

This compound represents a molecule with significant untapped potential. The following are key areas for future research:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and reproducible synthetic protocol, along with complete analytical characterization data (NMR, MS, IR, and elemental analysis), is a critical first step.

-

Broad Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including a large kinase panel and various CNS receptors, is necessary to identify its primary mechanism(s) of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the morpholine and nicotinonitrile scaffolds would provide valuable insights into the structural requirements for any observed biological activity.

-

In Vitro and In Vivo Pharmacological Evaluation: Should a promising biological activity be identified, further in-depth pharmacological studies in relevant cell-based assays and animal models will be required to assess its therapeutic potential.

Conclusion

While direct experimental data on this compound (CAS 59025-37-5) is currently scarce in the public domain, its chemical structure, combining the privileged morpholine scaffold with the versatile nicotinonitrile core, strongly suggests its potential as a valuable research tool and a starting point for drug discovery programs. This technical guide has provided a framework for its synthesis, characterization, and potential biological applications based on the well-established principles of medicinal chemistry and the known properties of its constituent pharmacophores. It is hoped that this document will stimulate further research into this promising, yet underexplored, molecule.

References

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 576-593. [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. [Link]

-

Patel, M. P., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers, 65(5), 700-706. [Link]

- Cai, D., et al. (2000). U.S. Patent No. 6,051,717. Washington, DC: U.S.

-

Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (2025). Anticancer Drugs, 36(1), 39-48. [Link]

-

Ghorbani, M., et al. (2015). Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

-

Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

-

Kourounakis, A. P., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

An, J., et al. (2018). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 3(10), 14335-14344. [Link]

-

van Veldhoven, J. P. D., et al. (2006). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 49(25), 7549-7559. [Link]

-

Melato, S., et al. (2013). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Il Farmaco, 38(11), 781-791. [Link]

-

Pal, A., et al. (2007). Evaluation of CNS activities of aerial parts of Cynodon dactylon Pers. in mice. Acta Poloniae Pharmaceutica, 64(6), 547-552. [Link]

- Bewert, W., & Kiefer, H. (1987). U.S. Patent No. 4,701,546. Washington, DC: U.S.

-

De Sarro, G., et al. (1987). [Heterocyclic systems. V. Synthesis and CNS activity of derivatives of 6H-pyrrolo (1,2-a) (1,4)-benzodiazepine]. Il Farmaco; edizione scientifica, 42(1), 3-14. [Link]

-

Graikioti, D., et al. (2022). Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. Molecules, 27(21), 7248. [Link]

-

Shekh-Ahmad, T., et al. (2018). Enantioselective pharmacodynamic and pharmacokinetic analysis of two chiral CNS-active carbamate derivatives of valproic acid. Epilepsia, 59(11), 2138-2147. [Link]

-

Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]

-

Taslimi, P., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1). [Link]

-

Al-Tawfiq, J. A., & Momattin, H. (2021). The Blood–Brain Barrier and Pharmacokinetic/Pharmacodynamic Optimization of Antibiotics for the Treatment of Central Nervous System Infections in Adults. Antibiotics, 10(4), 374. [Link]

-

Nau, R., et al. (2010). Pharmacokinetics and pharmacodynamics of antibiotics in central nervous system infections. Current Opinion in Infectious Diseases, 23(6), 571-579. [Link]

-

Fedorov, Y., & Gribanov, P. (2022). Tackling polypharmacology of kinase inhibitors by transcription factor activity profiling. bioRxiv. [Link]

-

Roskoski, R. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Pharmacological Research, 175, 106031. [Link]

-

Reichel, A. (2012). Pharmacokinetics of CNS Penetration. In Blood-Brain Barrier in Drug Discovery (pp. 7-41). John Wiley & Sons, Inc. [Link]

-

Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

-

Ward, J., et al. (2014). Mechanistic characterization of a 2-thioxanthine myeloperoxidase inhibitor and selectivity assessment utilizing click chemistry--activity-based protein profiling. Biochemistry, 53(1), 12-24. [Link]

-

Mata, E., et al. (2013). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 56(24), 9926-9937. [Link]

-

Wagle, S., & Adhikari, A. V. (2024). Biological activity of natural 2-quinolinones. Phytochemistry Reviews, 1-32. [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116135. [Link]

-

Hanif, M., et al. (2008). Preparation, spectral characterization and antibacterial studies of silver(I) complexes of 2-mercaptopyridine and thiomalate. Spectroscopy, 22(1), 51-56. [Link]

-

Wagle, S., & Adhikari, A. V. (2024). Biological activity of natural 2-quinolinones. ResearchGate. [Link]

-

Avdović, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7191. [Link]

-

El-Gammal, O. A., et al. (2015). Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 597-607. [Link]

Sources

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijpsr.com [ijpsr.com]

- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Morpholinonicotinonitrile chemical structure and synthesis

An In-depth Technical Guide: The Chemical Structure and Synthesis of 2-Morpholinonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. We will delve into its molecular architecture, exploring the interplay of its constituent functional groups—the pyridine core, the activating nitrile group, and the pharmacologically significant morpholine moiety. The core of this document is a detailed exposition of its synthesis, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) pathway. This guide explains the mechanistic principles that govern the reaction, provides a detailed experimental protocol with justifications for procedural choices, and discusses methods for analytical characterization. Finally, we contextualize the importance of this molecule as a versatile building block for the synthesis of novel therapeutic agents.

Introduction to this compound

This compound is a substituted pyridine derivative that serves as a valuable scaffold and intermediate in synthetic organic chemistry. Its structure is a confluence of two key motifs highly relevant to pharmacology: the cyanopyridine core and the morpholine ring. The morpholine moiety is widely recognized as a "privileged structure" in drug discovery, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[1][2][3] Similarly, the pyridine ring is a cornerstone of many small-molecule drugs, particularly in the domain of kinase inhibitors, where it can mimic the adenine region of ATP to engage in critical hydrogen bonding interactions within the kinase hinge region.[1]

The strategic placement of a morpholine group at the 2-position and a cyano (nitrile) group at the 3-position of the pyridine ring makes this molecule a highly versatile precursor for building more complex, biologically active compounds.[2][4] This guide serves as a technical resource for researchers and drug development professionals, offering field-proven insights into its synthesis and properties.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is defined by a central pyridine ring. A morpholine ring is attached via its nitrogen atom to the C2 position of the pyridine, and a nitrile group (-C≡N) is attached to the C3 position.

Figure 1. Chemical Structure of this compound.

The key structural features are:

-

Pyridine Ring: An aromatic heterocycle whose nitrogen atom is electron-withdrawing, influencing the reactivity of the ring carbons.

-

Nitrile Group: A strongly electron-withdrawing group that, in concert with the ring nitrogen, significantly activates the C2 position for nucleophilic attack.

-

Morpholine Group: A saturated heterocycle containing both an ether and a secondary amine functionality. It is attached as a tertiary amine in the final product.

These features culminate in the physicochemical properties summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(Morpholin-4-yl)pyridine-3-carbonitrile | N/A |

| Molecular Formula | C₁₀H₁₁N₃O | [5] |

| Molecular Weight | 189.21 g/mol | [5] |

| CAS Number | 59025-37-5 | [5] |

| Appearance | Typically a solid | N/A |

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the reaction between an activated aryl halide, 2-Chloro-3-cyanopyridine, and a nucleophile, morpholine.

Mechanistic Rationale

The SNAr reaction is highly favored in this system due to the electronic properties of the 2-chloro-3-cyanopyridine substrate. For an SNAr reaction to proceed, three conditions are generally required:

-

The aromatic ring must be substituted with strong electron-withdrawing groups.

-

The ring must contain a good leaving group (typically a halide).

-

The leaving group must be positioned ortho or para to the electron-withdrawing group(s).

In this synthesis, the pyridine nitrogen and the C3-nitrile group act as powerful electron-withdrawing groups.[6] They synergistically reduce the electron density of the aromatic ring, particularly at the C2 and C4 positions, making them susceptible to attack by nucleophiles. The chlorine atom at C2 serves as an excellent leaving group.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nitrogen atom of morpholine attacks the electron-deficient C2 carbon of 2-chloro-3-cyanopyridine. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7]

-

Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by delocalization through resonance, with a significant resonance contributor placing the charge on the electronegative pyridine nitrogen atom.[8] Aromaticity is then restored through the rapid expulsion of the chloride leaving group, yielding the final product.[7]

Experimental Protocol: A Self-Validating System

This protocol describes a robust method for the synthesis of this compound. The inclusion of a base is critical for driving the reaction to completion by neutralizing the generated hydrochloric acid.

Materials and Reagents:

-

2-Chloro-3-cyanopyridine

-

Morpholine (≥ 99%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized water

Protocol Steps:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Chloro-3-cyanopyridine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material). Add potassium carbonate (2.0 eq) to the solution.

-

Causality Insight: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SNAr reaction. Potassium carbonate is a cost-effective and easily handled base used to scavenge the HCl produced, preventing the protonation of the morpholine nucleophile and driving the equilibrium towards the product.

-

-

Nucleophile Addition: Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Causality Insight: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile (2-chloro-3-cyanopyridine). Adding it dropwise helps to control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 50-60 °C to increase the rate) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Causality Insight: The water quench dissolves the inorganic salts (K₂CO₃, KCl). The product is more soluble in the organic solvent (ethyl acetate), allowing for its separation from the aqueous phase.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Causality Insight: Washing with water removes residual DMF, while the brine wash helps to remove the bulk of the dissolved water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic methods is used for this purpose. The expected analytical data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals for morpholine protons: ~3.7-3.9 ppm (two overlapping triplets, 8H). Signals for pyridine protons: three distinct signals in the aromatic region (~7.0-8.5 ppm), showing characteristic coupling patterns (e.g., dd, dd, dd). |

| ¹³C NMR | Signals for morpholine carbons (~45-50 ppm and ~66-67 ppm). Signals for pyridine ring carbons, including the carbon bearing the morpholine (~160 ppm). A signal for the nitrile carbon (~117 ppm). |

| FT-IR | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically appearing around 2220-2230 cm⁻¹. C-H, C-N, and C-O stretching bands will also be present. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight (189.21). |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a strategic intermediate for further chemical elaboration.

-

Scaffold for Library Synthesis: Its structure provides a solid foundation for creating libraries of related compounds. The different positions on the pyridine ring can be further functionalized.

-

Nitrile Group as a Chemical Handle: The nitrile group is highly versatile. It can be:

-

Hydrolyzed to a carboxylic acid or amide, which can serve as a handle for amide coupling reactions.

-

Reduced to a primary amine, which can be used in reductive amination or acylation reactions.

-

Used to form heterocyclic rings such as tetrazoles, which are common bioisosteres for carboxylic acids.

-

-

Kinase Inhibitor Development: As part of a larger molecule, the cyanopyridine scaffold can interact with the hinge region of protein kinases, while the morpholine group can be oriented towards the solvent-exposed region to improve physicochemical properties.[1]

The synthetic accessibility and versatile functionality of this compound make it a valuable tool for medicinal chemists aiming to accelerate the discovery of new therapeutic agents.

Conclusion

This compound is a well-defined heterocyclic molecule whose synthesis is reliably achieved through the principles of Nucleophilic Aromatic Substitution. The electronic activation provided by the pyridine nitrogen and the cyano group makes the reaction with morpholine both efficient and predictable. Understanding its structure, the mechanism of its synthesis, and its potential for further chemical modification provides researchers with a powerful platform for the rational design and development of novel small-molecule drugs.

References

- CookeChem. This compound, 98%, 59025-37-5.

- Cravotto, G., et al. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Molecules, 15(4), 2477-2487.

- ChemComplete. (2019).

- Tampio, M., & Yli-Kauhaluoma, J. (2009).

- Chemistry Stack Exchange. (2018).

- Guidechem. 2-Chloro-3-cyanopyridine 6602-54-6 wiki.

- Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

- Patsnap. Preparation method of 2-chloro-3-cyanopyridine - Eureka.

- Benchchem. Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry.

- Organic Syntheses. 2-chloronicotinonitrile.

- Wikipedia. Morpholine.

- ChemicalBook. (2024).

- Singh, R. K., et al. (2020).

- Asif, M. (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. This compound , 98% , 59025-37-5 - CookeChem [cookechem.com]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 2-Morpholinonicotinonitrile

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Morpholinonicotinonitrile, a heterocyclic compound of interest in contemporary medicinal chemistry. While a definitive historical record of its initial synthesis is not prominently documented, this guide constructs a plausible history based on the well-established chemistry of its constituent moieties: the nicotinonitrile core and the morpholine scaffold. We delve into the logical synthesis of this compound, presenting a detailed, field-proven protocol for its preparation via nucleophilic aromatic substitution. Furthermore, this guide offers a thorough examination of its physicochemical properties, predicted spectral data, and a discussion on its potential biological significance, underpinned by the established pharmacological importance of the morpholine ring. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction: The Convergence of Two Key Heterocycles

This compound represents the fusion of two critical heterocyclic structures in the realm of organic and medicinal chemistry: the pyridine ring, specifically in its nicotinonitrile form, and the morpholine ring. The nicotinonitrile framework is a cornerstone in the history of biochemistry, being intrinsically linked to the discovery and synthesis of nicotinamide and its vital role in coenzymes like Nicotinamide Adenine Dinucleotide (NAD+).[1][2] The journey of nicotinamide from a simple food component to a crucial pharmaceutical ingredient underscores the enduring importance of the pyridine core.[3]

Concurrently, the morpholine moiety has emerged as a "privileged scaffold" in drug discovery.[4][5] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, have led to its incorporation into a multitude of approved and experimental drugs.[6][7][8] The ability of the morpholine ring to engage in favorable interactions with biological targets has propelled its widespread use in the design of novel therapeutic agents.[6] This guide, therefore, explores the synthesis, properties, and potential of this compound, a molecule born from the logical combination of these two historically significant chemical entities.

A Postulated History: The Logical Genesis of this compound

While a singular, seminal paper detailing the first synthesis of this compound is not readily apparent in the historical literature, its discovery can be logically inferred from the progression of synthetic organic chemistry. The development of methods for the synthesis of substituted pyridines and the understanding of nucleophilic aromatic substitution (SNAr) reactions provide a clear pathway to its creation.

The synthesis of 2-chloronicotinic acid and its derivatives has been a subject of interest for their utility as intermediates in the production of pharmaceuticals and agrochemicals.[9][10] The conversion of a carboxylic acid to a nitrile is a fundamental transformation in organic synthesis. It is therefore highly probable that the synthesis of 2-chloronicotinonitrile was an early objective for chemists working with pyridine derivatives.

The reaction of halo-substituted pyridines with nucleophiles, such as amines, is a classic and well-documented example of nucleophilic aromatic substitution.[11] Given the prevalence of morpholine as a readily available and reactive secondary amine in synthetic chemistry, its use as a nucleophile to displace the chloro group from 2-chloronicotinonitrile would have been a logical and straightforward synthetic step. Thus, the "discovery" of this compound likely occurred not as a singular breakthrough, but as a routine application of established synthetic methodologies by chemists exploring the derivatization of the nicotinonitrile scaffold.

Synthesis and Mechanism: A Validated Protocol

The most direct and efficient synthesis of this compound is achieved through the nucleophilic aromatic substitution of 2-chloronicotinonitrile with morpholine. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.

Reaction Mechanism

The reaction proceeds via a concerted or a classical two-step SNAr mechanism. In the classical pathway, the nucleophilic nitrogen of morpholine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nitrile group. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[12] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

Caption: Proposed two-step mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloronicotinonitrile

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectral Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.22 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Estimated to be in the range of 100-150 °C |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and moderately soluble in less polar solvents (e.g., Ethyl Acetate). Expected to have low aqueous solubility. |

| LogP | Estimated to be between 1.5 and 2.5 |

Predicted Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the morpholine protons. The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm), while the morpholine protons will appear as two distinct triplets in the upfield region (δ 3.0-4.0 ppm) corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the pyridine ring and the four carbons of the morpholine ring. The nitrile carbon will appear at a characteristic downfield chemical shift (around 117 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. Other key absorptions will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-N and C-O stretching vibrations from the morpholine ring.[13][14][15]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 189.22). Fragmentation patterns would likely involve the loss of the morpholine ring or the nitrile group.[16]

Potential Biological Significance

The incorporation of the morpholine scaffold into this compound suggests a high potential for biological activity. Morpholine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[6][8] The ability of the morpholine ring to improve pharmacokinetic properties makes it an attractive component in the design of new drug candidates. The nicotinonitrile core, being a bioisostere of other important functional groups, can also contribute to the overall biological profile of the molecule. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

Conclusion

This compound is a molecule of significant interest, arising from the strategic combination of the historically important nicotinonitrile core and the privileged morpholine scaffold. While its specific discovery is not a landmark event in the chemical literature, its synthesis is a logical and straightforward application of well-established synthetic principles. This guide has provided a comprehensive overview of its inferred history, a detailed and validated synthetic protocol, and a thorough analysis of its predicted physicochemical and spectral properties. The potential for this compound to exhibit valuable biological activities makes it a compelling target for further research and development in the field of medicinal chemistry.

References

-

Benchekroun, M., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

-

Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-583. Available from: [Link]

-

Sharma, P. K., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 349, 02002. Available from: [Link]

-

Specialty-Ingredients. (n.d.). The Journey of Nicotinamide: From Food Source to Pharmaceutical Ingredient. Specialty-Ingredients. Available from: [Link]

-

Wikipedia. (2024). Nicotinamide adenine dinucleotide. In Wikipedia. Available from: [Link]

-

NMN.com. (n.d.). The History of NMN: From Discovery to Anti-Ageing Breakthrough. NMN.com. Available from: [Link]

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 5th International Conference on Energy, Environment and Construction Engineering (ICEECE 2016). Atlantis Press. Available from: [Link]

-

Zhao, B., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Available from: [Link]

-

Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(43), 13279-13283. Available from: [Link]

-

Chen, K., et al. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available from: [Link]

-

Zhan, H., et al. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

-

Ismael, A. K., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available from: [Link]

-

OChemPal. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available from: [Link]

-

Chemeo. (n.d.). Chemical Properties of 2-Propenenitrile (CAS 107-13-1). Chemeo. Available from: [Link]

-

Wanner, K. T., et al. (2016). Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ResearchGate. Available from: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

-

Not Voodoo. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available from: [Link]

-

Lindon, J. C., et al. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(1-2), 1-36. Available from: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. Available from: [Link]

-

Shao, Y., et al. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. Available from: [Link]

-

Aksenov, A. V., et al. (2017). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. PMC - NIH. Available from: [Link]

-

Hope, A., & Ziegler, C. J. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available from: [Link]

-

Brown, M., et al. (2014). Assigning precursor–product ion relationships in indiscriminant MS/MS data from non-targeted metabolite profiling studies. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Figure 2. 1 h nmr spectrum of 2b. Inset: atom numbering scheme. ResearchGate. Available from: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]

-

The Organic Chemistry Tutor. (2020, August 31). How To Label NMR Spectra [Video]. YouTube. Available from: [Link]

-

Let's learn science!. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS [Video]. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available from: [Link]

-

Martens, L. (2021, September 27). Introduction into data analysis for mass spectrometry-based proteomics - Lecture by Lennart Martens [Video]. YouTube. Available from: [Link]

Sources

- 1. History, synthesis and function of (NAD +) Nicotinamide adenine dinucleotide - Knowledge - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Introduction: The Emergence of the Morpholinonicotinonitrile Core

An In-depth Technical Guide to 2-Morpholinonicotinonitrile and Its Derivatives in Modern Drug Discovery

This guide provides a comprehensive technical overview of the this compound scaffold, a significant pharmacophore in contemporary drug discovery. We will delve into its synthesis, mechanism of action, pharmacokinetic profile, and therapeutic applications, with a primary focus on its role in the development of novel kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the scientific rationale and experimental considerations for leveraging this promising chemical entity.

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery.[1] The this compound core has emerged as one such scaffold, demonstrating significant potential, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[2] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[3][4]

The structure features a pyridine ring substituted with a nitrile group (nicotinonitrile) and a morpholine moiety. The morpholine ring, in particular, is a common motif in kinase inhibitors, often serving as a "hinge-binder" that interacts with the ATP-binding site of the target enzyme.[5] This guide will synthesize the current understanding of this scaffold, explaining the causality behind its biological activity and outlining the experimental methodologies used to characterize its derivatives.

Synthesis and Chemical Properties

The synthesis of this compound derivatives is typically achieved through a straightforward and robust nucleophilic aromatic substitution reaction. The general strategy involves the displacement of a leaving group, commonly a halogen, from the 2-position of the nicotinonitrile ring by the secondary amine of morpholine.

General Synthetic Protocol

A common and efficient method for synthesizing the this compound core and its analogs begins with a 2-chloronicotinonitrile precursor. The following protocol is a representative example based on established methodologies.[6][7][8][9]

Step 1: Nucleophilic Substitution

-

To a solution of the appropriate 2-chloronicotinonitrile derivative in a suitable solvent (e.g., ethanol, THF, or DMF), add morpholine (typically 1.1 to 2.0 equivalents).

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product via recrystallization or column chromatography to yield the desired this compound compound.

The reaction is versatile and tolerates a range of substituents on the nicotinonitrile ring, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[10]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The primary therapeutic interest in this compound derivatives stems from their potent inhibitory activity against the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[3][11]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K family of lipid kinases, when activated, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex, to drive cell proliferation and suppress apoptosis (programmed cell death).[4][11] Dual inhibition of both PI3K and mTOR is a powerful strategy to shut down this pathway, as it can prevent the feedback activation of Akt.[4][12]

Molecular Interactions and Inhibitory Potency

Studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which share the critical morpholino-nitrile pharmacophore, have provided detailed insights into the binding mechanism.[2] X-ray crystallography and molecular docking studies show that the morpholine group at the 2-position forms a crucial hydrogen bond with the backbone amide of a valine residue (Val851 in PI3Kα) in the hinge region of the kinase domain.[2] This interaction anchors the inhibitor in the ATP-binding pocket, effectively blocking the enzyme's catalytic activity.

The potency of these compounds is often exceptional, with many derivatives exhibiting inhibitory concentrations (IC₅₀) in the low nanomolar range.

| Compound ID | Target | IC₅₀ (nM) | Reference |

| Compound 17p | PI3Kα | 31.8 ± 4.1 | [2] |

| PI3Kδ | 15.4 ± 1.9 | [2] | |

| BKM-120 (Control) | PI3Kα | 44.6 ± 3.6 | [2] |

| PKI-587 | PI3Kα | 0.4 | [11] |

| mTOR | 1.0 | [11] | |

| PI-103 | PI3Kα | 2.0 | [3] |

Table 1: In vitro inhibitory activity of representative morpholine-containing PI3K/mTOR inhibitors.

Pharmacokinetics and Drug Development Potential

For any promising inhibitor to become a viable drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[13] The study of how the body affects a drug is critical for determining dosing, efficacy, and potential adverse effects.[13][14]

Preclinical Pharmacokinetic Profile

Preclinical studies in animal models provide the first glimpse into a compound's drug-like properties. For a lead compound from the 2,4-dimorpholinopyrimidine-5-carbonitrile series, designated 17p , pharmacokinetic analysis in rats revealed promising characteristics for an orally administered agent.[2]

| Parameter | Value | Significance |

| Half-life (T½) | 2.03 hours | Indicates a reasonable duration of action in the body.[2][15] |

| Oral Bioavailability (F%) | 46.2% | Represents a high percentage of the drug being absorbed into systemic circulation after oral dosing.[2][13] |

| Liver Microsomal Stability | T½ = 38.5 min (rat) | Suggests moderate metabolic stability, avoiding excessively rapid clearance by the liver.[2] |

| T½ = 127.9 min (human) | Favorable stability in human liver microsomes, predicting a potentially longer half-life in humans.[2] |

Table 2: Pharmacokinetic parameters for the lead compound 17p.[2]

These data, particularly the high oral bioavailability and favorable microsomal stability, underscore the potential of the this compound scaffold. It demonstrates that this chemical class is not only potent but also possesses the fundamental properties required for successful development into an oral therapeutic.

Therapeutic Applications

Anticancer Activity

The primary application for this compound derivatives is in oncology. Given their mechanism as PI3K/mTOR inhibitors, they have demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines.[2] For instance, derivatives have shown potent growth inhibition against ovarian (A2780), breast (MCF7), glioblastoma (U87MG), and prostate (DU145) cancer cells.[2] In vivo studies using tumor xenograft models have confirmed this efficacy, with compounds like PKI-587 causing significant tumor regression.[11] The induction of apoptosis is a key mechanism behind their anticancer effect.[16][17]

Other Potential Applications

While oncology is the main focus, the morpholine and nicotinonitrile motifs appear in compounds with other biological activities, suggesting avenues for future research.

-

Antimicrobial Activity: Various morpholine derivatives have been reported to possess antibacterial and antifungal properties.[18][19] The development of novel antibiotics is a critical unmet need, and scaffolds like this could be explored for activity against drug-resistant pathogens.

-

Neuroprotection: Oxidative stress and excitotoxicity are key pathological mechanisms in neurodegenerative diseases.[20] The search for small molecule neuroprotective agents is an active area of research, and compounds that modulate signaling pathways could offer therapeutic benefits.[21][22][23][24]

Conclusion and Future Outlook

The this compound scaffold represents a highly successful platform for the design of potent and selective kinase inhibitors. Its derivatives have demonstrated compelling preclinical activity as inhibitors of the PI3K/mTOR pathway, a critical signaling node in cancer. The key to their success lies in the specific molecular interactions facilitated by the morpholine hinge-binder, combined with a core structure that allows for favorable pharmacokinetic properties. The demonstrated oral bioavailability and metabolic stability of lead compounds make this a particularly attractive scaffold for continued development.

Future work will likely focus on optimizing isoform selectivity to minimize off-target effects, exploring combination therapies to overcome resistance, and investigating the scaffold's potential in other therapeutic areas beyond oncology. The robust chemistry, potent biological activity, and favorable drug-like properties ensure that this compound and its derivatives will remain an area of intense interest for medicinal chemists and drug development professionals for the foreseeable future.

References

- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Pharmacology.

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.).

- PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (n.d.). MDPI.

- Pharmacokinetics. (n.d.). Wikipedia.

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central.

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PubMed.

- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PubMed Central.

- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.

- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016).

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC.

- An Introduction to Pharmacokinetics. (n.d.). Source not available.

- Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. (n.d.). Celcuity.

- Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. (2011).

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PMC - NIH.

- 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822). (n.d.). EvitaChem.

- Addition of 2-(ethylamino)acetonitrile Group to Nitroxoline Results in Significantly Improved Anti-Tumor Activity in vitro and in vivo. (2017). PubMed.

- Preservative compositions employing anti-microbial morpholine derivatives. (n.d.).

- Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). (2010). PubMed.

- Morpholine synthesis. (n.d.). Organic Chemistry Portal.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (n.d.). MDPI.

- Recent Advancement in Anticancer Compounds from Marine Organisms: Approval, Use and Bioinformatic Approaches to Predict New Targets. (n.d.). MDPI.

- Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design pl

- Oleuropein Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent P

- Neuroprotective Effects of 2-Cyclopropylimino-3-Methyl-1,3-Thiazoline Hydrochloride Against Oxidative Stress. (n.d.). PMC - PubMed Central.

- Chapter 2 Pharmacokinetics. (n.d.).

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Neuroprotection by Drugs, Nutraceuticals and Physical Activity. (2023). MDPI.

- Pharmacokinetics | Drug Metabolism. (2022). YouTube.

- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (n.d.). PMC.

- Principles of early drug discovery. (n.d.). PMC - PubMed Central.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (n.d.). MDPI.

- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed.

- Neuroprotection by two polyphenols following excitotoxicity and experimental ischemia. (n.d.). PubMed.

- Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. (n.d.). PMC - NIH.

- Pharmacokinetics 2 - Absorption. (2013). YouTube.

Sources

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) [evitachem.com]

- 10. mdpi.com [mdpi.com]

- 11. celcuity.com [celcuity.com]

- 12. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics - Wikipedia [en.wikipedia.org]

- 14. mmv.org [mmv.org]

- 15. publications.ashp.org [publications.ashp.org]

- 16. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective Effects of 2-Cyclopropylimino-3-Methyl-1,3-Thiazoline Hydrochloride Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oleuropein Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent Pathways | MDPI [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neuroprotection by two polyphenols following excitotoxicity and experimental ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Morpholinonicotinonitrile mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Morpholinonicotinonitrile

Abstract